Structural Minimalism as a Differentiation Feature: Hexapeptide vs. Decapeptide C5a Agonists
The target compound is a 6-residue hexapeptide (FKP-dCha-Cha-r, MW ~853 Da), whereas the most widely used C5a peptide agonists — EP54 (YSFKPMPLaR), EP67 (YSFKDMP(MeL)aR), and native C5a des-Arg (74 residues, ~10,250 Da) — are substantially larger molecules [1]. EP54 is a decapeptide (MW 1209.6 Da) with four engineered substitutions (Tyr65, Phe67, Pro69, Pro71, D-Ala73) relative to the C5a C-terminus [1]. This ~30% reduction in molecular weight relative to EP54, combined with the absence of N-terminal Tyr-Ser residues, means the hexapeptide engages fewer receptor contact points. Higginbottom et al. (2005) demonstrated that the hexapeptide's agonist activity is mediated through defined interactions with C5aR residues Arg175, Arg206, Glu199, Asp282, and Ile116, whereas EP54 additionally engages the receptor N-terminus and extracellular loops via its extended N-terminal region [2]. The smaller size also facilitates synthetic accessibility and potentially improved solubility characteristics relevant to in vitro assay design.
| Evidence Dimension | Molecular weight and residue count |
|---|---|
| Target Compound Data | 6 amino acids; MW ~853.1 Da; sequence FKP-dCha-Cha-r |
| Comparator Or Baseline | EP54: 10 amino acids; MW 1209.6 Da; EP67: 10 amino acids; MW 1241.6 Da; C5a des-Arg: 73 amino acids; MW ~10,250 Da |
| Quantified Difference | 29–42% lower MW vs. decapeptide agonists; >91% lower MW vs. natural ligand |
| Conditions | Calculated from published amino acid sequences and molecular formulas [1]. |
Why This Matters
Smaller size reduces the number of potential off-target interaction surfaces and simplifies structure-activity interpretation in receptor mapping studies.
- [1] Alshammari AM, et al. Targeted Amino Acid Substitution Overcomes Scale-Up Challenges with the Human C5a-Derived Decapeptide Immunostimulant EP67. ACS Infect Dis. 2020;6(5):1169-1181. Table 1. PMID: 32275332. View Source
- [2] Higginbottom A, et al. Comparative agonist/antagonist responses in mutant human C5a receptors define the ligand binding site. J Biol Chem. 2005;280(18):17831-40. PMID: 15661745. View Source
